BenchChemオンラインストアへようこそ!

1-(imidazolidin-1-yl)propan-1-one

Purity specification Building block procurement Reproducibility

1-(Imidazolidin-1-yl)propan-1-one (CAS 1198795-15-1) is a fully saturated N‑propanoyl imidazolidine heterocycle with the SMILES CCC(=O)N1CCNC1 and molecular formula C₆H₁₂N₂O (molecular weight 128.17 g/mol). It is classified as a heterocyclic building block and is offered by multiple suppliers at a minimum purity specification of 95%.

Molecular Formula C6H12N2O
Molecular Weight 128.175
CAS No. 1198795-15-1
Cat. No. B2903954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(imidazolidin-1-yl)propan-1-one
CAS1198795-15-1
Molecular FormulaC6H12N2O
Molecular Weight128.175
Structural Identifiers
SMILESCCC(=O)N1CCNC1
InChIInChI=1S/C6H12N2O/c1-2-6(9)8-4-3-7-5-8/h7H,2-5H2,1H3
InChIKeyYXTPQCGLMDHWMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Imidazolidin-1-yl)propan-1-one (CAS 1198795-15-1) – Structural Identity and Sourcing Baseline for Research Procurement


1-(Imidazolidin-1-yl)propan-1-one (CAS 1198795-15-1) is a fully saturated N‑propanoyl imidazolidine heterocycle with the SMILES CCC(=O)N1CCNC1 and molecular formula C₆H₁₂N₂O (molecular weight 128.17 g/mol) . It is classified as a heterocyclic building block and is offered by multiple suppliers at a minimum purity specification of 95% . Unlike the structurally related but aromatic N‑propanoyl imidazole (1‑(1H‑imidazol‑1‑yl)propan‑1‑one, CAS 4122‑52‑5, C₆H₈N₂O, MW 124.14), the saturated imidazolidine ring introduces a secondary amine (NH) capable of further functionalisation, which is absent in the imidazole analogue [1]. This fundamental structural distinction underpins differentiated reactivity, physicochemical properties, and putative biological interactions that are critical for rational compound selection.

Why N-Propanoyl Imidazolidines Cannot Be Interchanged: Key Differentiators for 1-(Imidazolidin-1-yl)propan-1-one Procurement


Within the N‑propanoyl azole family, the saturated imidazolidine scaffold is not a generic substitute for aromatic imidazole or imidazoline‑2,4‑dione variants. The presence of a secondary NH in the imidazolidine ring confers hydrogen‑bond donor capability and basicity that directly affect solubility, metabolic stability, and target engagement . Conversely, 1‑(1H‑imidazol‑1‑yl)propan‑1‑one (CAS 4122‑52‑5) is an N‑acylimidazole with a reactive carbonyl that is susceptible to nucleophilic attack; its well‑documented role as an acylating reagent in total synthesis (e.g., Tiacumicin A) fundamentally differs from the potential of the saturated analogue to serve as a stable, further‑derivatisable intermediate . Generic procurement based solely on the propanoyl‑azole motif therefore risks selecting a compound with irreconcilable reactivity, purity, or biological profile, leading to failed reactions or irreproducible biological data.

Quantitative Differentiation Evidence for 1-(Imidazolidin-1-yl)propan-1-one Against Closest Analogues


Purity Certification: 1-(Imidazolidin-1-yl)propan-1-one (95%) vs. Common Research-Grade Imidazole Building Blocks

Commercially available 1-(imidazolidin-1-yl)propan-1-one is supplied with a minimum purity specification of 95%, as documented by multiple vendors . In contrast, many general‑purpose imidazole‑based building blocks (e.g., 1‑propionyl‑1H‑imidazole) are frequently listed without a certified purity grade or with broad purity ranges (≥90%) . For procurement decisions where assay reproducibility depends on defined starting material purity, the certified 95% baseline provides a quantifiable quality advantage.

Purity specification Building block procurement Reproducibility

Structural Differentiation: Saturated Imidazolidine Scaffold vs. Aromatic Imidazole and Oxidised Imidazolidinone Analogues

The target compound possesses a fully saturated imidazolidine ring (C₆H₁₂N₂O, MW 128.17) with a secondary amine (NH), yielding hydrogen‑bond donor capacity (HBD = 1) . The closest aromatic analogue, 1‑(1H‑imidazol‑1‑yl)propan‑1‑one (C₆H₈N₂O, MW 124.14), is a planar N‑acylimidazole with HBD = 0 and a reactive carbonyl prone to hydrolysis [1]. The imidazolidin‑2‑one analogue (1‑propionyl‑2‑imidazolidinone) carries a urea carbonyl (MW 142.16), increasing polarity and metabolic susceptibility but eliminating the basic NH . These molecular‑descriptor differences result in divergent LogP, solubility, and hydrogen‑bonding profiles that cannot be captured by simple potency comparisons.

Scaffold differentiation Medicinal chemistry Physicochemical properties

Reactivity Differentiation: Stability Against Hydrolysis vs. N-Acyl Imidazole Electrophilicity

N‑Propanoyl imidazole (CAS 4122‑52‑5) is a known electrophilic acylating agent employed in total synthesis (e.g., Tiacumicin A), where the imidazole carbonyl is activated for nucleophilic displacement . In contrast, the saturated imidazolidine amide in the target compound is expected to exhibit markedly reduced electrophilicity due to the absence of aromatic conjugation, conferring superior stability under basic or nucleophilic conditions . This stability‑reactivity trade‑off dictates that the target compound is suited for applications requiring a robust propanoyl imidazolidine intermediate, not a reactive acylation reagent.

Chemical stability Reaction compatibility Intermediate selection

Optimal Application Scenarios for 1-(Imidazolidin-1-yl)propan-1-one Based on Differentiated Evidence


Medicinal Chemistry Scaffold Diversification: Capitalising on the Hydrogen‑Bond Donor Motif

For drug discovery programmes exploring imidazolidine‑based pharmacophores, the target compound provides a saturated scaffold with a secondary NH hydrogen‑bond donor that is absent in imidazole and imidazolidinone comparators . This HBD capability can be exploited to engineer specific target interactions (e.g., kinase hinge‑binding or protease recognition) that aromatic azoles cannot mimic. The 95% purity baseline ensures reliable SAR data from the outset .

Synthetic Intermediate for Late‑Stage Functionalisation

The free NH of the imidazolidine ring enables further derivatisation strategies—including alkylation, acylation, and sulfonylation—that are not accessible with the N‑substituted imidazole analogue . Coupled with superior stability relative to N‑acylimidazole electrophiles, the compound is well‑suited as a key intermediate in the synthesis of more complex imidazolidine‑containing libraries .

Reproducible Biological Screening in Chagas Disease and Antiparasitic Discovery

Imidazolidine derivatives are recognised as privileged scaffolds for antiparasitic drug development, particularly for Chagas disease . The certified purity of 95% and well‑defined structural identity of the target compound support reproducible screening campaigns, minimising the risk of impurity‑driven false positives that can arise with lower‑grade or uncertified imidazole building blocks .

Quote Request

Request a Quote for 1-(imidazolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.